molecular formula C27H24ClN3O3S B2857060 3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-18-3

3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2857060
CAS No.: 1113138-18-3
M. Wt: 506.02
InChI Key: SRVZBRJRWSVZII-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone , which is a type of nitrogen-containing heterocycle. Quinazolinones and their derivatives have been found to exhibit a wide range of biopharmaceutical activities .


Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic system containing two nitrogen atoms. It also has various functional groups attached to it, including a benzyl group, a thioether group, and a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the thioether group might be susceptible to oxidation, and the carboxamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

As a quinazolinone derivative, this compound is likely to be a solid at room temperature. Its solubility in water and other solvents would depend on the specific functional groups present in its structure .

Scientific Research Applications

Antimicrobial Potential

A key area of research for compounds related to 3-Benzyl-2-((2-(4-Chlorophenyl)-2-Oxoethyl)Thio)-N-Isopropyl-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide is their antimicrobial properties. Studies have demonstrated the synthesis of similar quinazoline compounds, highlighting their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines and tested them for antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007). Similarly, Patel and Shaikh (2011) developed 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, showing effectiveness against several strains (Patel & Shaikh, 2011).

Antitubercular and Antibacterial Activities

Research by Rao and Subramaniam (2015) on quinazolinone analogs substituted with benzothiophene revealed significant antitubercular and antibacterial activities, suggesting a promising avenue for further investigation into related compounds (Rao & Subramaniam, 2015).

Cytotoxic Activities

Another crucial application area is in exploring cytotoxic activities of quinazoline derivatives. A study by Bu et al. (2001) synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, finding that some compounds exhibited significant cytotoxicity against in vivo subcutaneous colon tumors in mice (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Peripheral Benzodiazepine Receptors

Compounds similar to the one have been explored for their interaction with peripheral benzodiazepine receptors. For instance, Torres et al. (1999) investigated the anti-inflammatory effects of related compounds in mice, indicating potential applications in understanding inflammatory responses (Torres, Nardi, Ferrara, Ribeiro-do-Valle, & Farges, 1999).

Mechanism of Action

Target of Action

Similar compounds with quinazoline and imidazole moieties have been reported to exhibit a broad range of biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

Compounds with similar structures have been reported to inhibit cyclooxygenase (cox) enzymes, which play a key role in inflammation . This suggests that the compound might interact with its targets to induce changes in their function, potentially leading to anti-inflammatory effects.

Biochemical Pathways

The compound may affect various biochemical pathways, given the broad range of activities associated with quinazoline and imidazole derivatives . For instance, if the compound acts as a COX inhibitor, it could affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could potentially reduce inflammation by decreasing the production of inflammatory mediators .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it should be handled with care to avoid exposure .

Properties

IUPAC Name

3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O3S/c1-17(2)29-25(33)20-10-13-22-23(14-20)30-27(31(26(22)34)15-18-6-4-3-5-7-18)35-16-24(32)19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVZBRJRWSVZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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